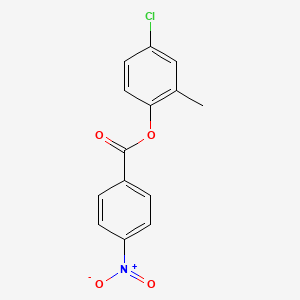

![molecular formula C21H24N2O B5526468 3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)

3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinoline derivatives, such as "3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol", are typically synthesized through modified Skraup or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of catalysts and acid promoters. For example, the synthesis of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)-phenyl]-5-aryl-1,3,4-oxadiazoles involves the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation, showcasing the versatility of quinoline syntheses (Reddy, Reddy, & Reddy, 1986).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures due to the incorporation of various functional groups, which significantly influence their chemical properties and biological activities. The molecular structure of quinoline derivatives can be analyzed using techniques such as X-ray crystallography, which provides detailed insights into their three-dimensional conformations. For instance, the molecular structure of certain quinoline derivatives was elucidated through X-ray analysis, highlighting the impact of structural modifications on their chemical behavior (Bang et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, influenced by the nature and position of substituents on the quinoline ring. These reactions are pivotal for the synthesis of complex quinoline-based compounds with potential therapeutic applications. For example, the reaction of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone in specific solvents yields partially hydrogenated pyrazolo[3,4-b]quinolinones, demonstrating the chemical versatility of quinoline derivatives (Lipson et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties are determined by the molecular structure and the nature of substituents attached to the quinoline core. For instance, systematic methyl substitution of metal (III) tris(n-methyl-8-quinolinolato) chelates influences their thermal properties and photoluminescence, highlighting the relationship between structure and physical properties (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their chemical behavior and potential applications. These properties are influenced by the electronic effects of substituents and the overall molecular architecture. The lithiation of quinoline derivatives, for example, showcases their reactivity and the potential for further functionalization to obtain more complex molecules (Smith et al., 1996).

Scientific Research Applications

Chemical Synthesis and Modifications

Heterocycles Structurally Influenced by Side Chains : A study presented the synthesis of phenacyl derivatives of quinoxalinone and benzoxazin-2-one, aiming to explore the structural influences of side chains on these heterocycles. The research provided insights into the chemical behaviors and potential modifications of compounds structurally related to quinolinol derivatives (Iwanami, Seki, & Inagaki, 1971).

Biocatalytic Synthesis Approaches : An innovative, efficient, and environmentally friendly biocatalytic synthesis of quinoxalinones and benzoxazin-2-ones was developed. This method represents a clean, experimentally simple approach to synthesizing small libraries of these compounds, potentially including quinolinol derivatives, by utilizing lemon juice as an alternative to hazardous solvents and catalysts (Petronijevic et al., 2017).

Applications in Material Science

Electroluminescence and Material Properties : Research on methyl substituted group III metal tris(8-quinolinolato) chelates highlighted their photoluminescence, electroluminescence, and thermal properties. These findings are essential for understanding the applications of quinolinol derivatives in developing electroluminescent devices, potentially leading to efficient preparation of chiral pharmaceutical ingredients (Sapochak et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-14-10-11-18-20(15(14)2)22-16(3)19(21(18)24)13-23(4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIICJDFUHCPBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)

![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)